molecular formula C11H13Cl2NO2S B2383777 2-Chloro-1-[2-(5-chlorothiophen-2-yl)morpholin-4-yl]propan-1-one CAS No. 2411253-99-9

2-Chloro-1-[2-(5-chlorothiophen-2-yl)morpholin-4-yl]propan-1-one

Cat. No.: B2383777
CAS No.: 2411253-99-9
M. Wt: 294.19
InChI Key: HBAAGMUEZMJRBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-[2-(5-chlorothiophen-2-yl)morpholin-4-yl]propan-1-one is a chemical compound with a complex structure that includes a morpholine ring, a thiophene ring, and two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[2-(5-chlorothiophen-2-yl)morpholin-4-yl]propan-1-one typically involves multiple steps. One common method includes the reaction of 5-chlorothiophene-2-carbaldehyde with morpholine in the presence of a base to form an intermediate. This intermediate is then reacted with 2-chloropropanoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[2-(5-chlorothiophen-2-yl)morpholin-4-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

2-Chloro-1-[2-(5-chlorothiophen-2-yl)morpholin-4-yl]propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[2-(5-chlorothiophen-2-yl)morpholin-4-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(5-chlorothiophen-2-yl)ethanone: Similar structure but lacks the morpholine ring.

    4-(2-Chloroacetyl)morpholine: Contains the morpholine ring but lacks the thiophene ring.

Uniqueness

2-Chloro-1-[2-(5-chlorothiophen-2-yl)morpholin-4-yl]propan-1-one is unique due to its combination of a morpholine ring and a thiophene ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-chloro-1-[2-(5-chlorothiophen-2-yl)morpholin-4-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2S/c1-7(12)11(15)14-4-5-16-8(6-14)9-2-3-10(13)17-9/h2-3,7-8H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAAGMUEZMJRBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOC(C1)C2=CC=C(S2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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